2-Propanol, 1-[(2-aminoethyl)methylamino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-aminoethyl(methyl)amino]propan-2-ol is an organic compound that belongs to the class of alkanolamines. It is a colorless liquid with a molecular formula of C6H15NO2. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[2-aminoethyl(methyl)amino]propan-2-ol can be synthesized through the hydrogenation of 2-aminoisobutyric acid or its esters . The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
2-aminoisobutyric acid+H2→1-[2-aminoethyl(methyl)amino]propan-2-ol
Industrial Production Methods
In industrial settings, the production of 1-[2-aminoethyl(methyl)amino]propan-2-ol involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-aminoethyl(methyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted alkanolamines.
Wissenschaftliche Forschungsanwendungen
1-[2-aminoethyl(methyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including oxazolines and aziridines.
Biology: Employed in the preparation of buffer solutions for biochemical assays.
Medicine: A component in the formulation of certain drugs such as ambuphylline and pamabrom.
Wirkmechanismus
The mechanism of action of 1-[2-aminoethyl(methyl)amino]propan-2-ol involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In medicinal applications, it may interact with specific receptors or enzymes, modulating their activity and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methyl-1-propanol: A primary amine with similar buffering properties.
2-Dimethylaminoethanol: Another alkanolamine used in similar applications.
2-Amino-1-propanol: A compound with comparable chemical properties and uses.
Uniqueness
1-[2-aminoethyl(methyl)amino]propan-2-ol is unique due to its dual functional groups (amine and alcohol), which confer both basic and nucleophilic properties. This makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C6H16N2O |
---|---|
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
1-[2-aminoethyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C6H16N2O/c1-6(9)5-8(2)4-3-7/h6,9H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
IGVRPIDJKMESIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.